4-(Chloromethyl)-1H-pyrazole hydrochloride

Enzyme inhibition Alcohol dehydrogenase Pyrazole regioisomer comparison

Problem: N-alkylation of amides/ureas with standard alkyl halides yields O-/N-product mixtures, complicating purification. Solution: 4-(Chloromethyl)-1H-pyrazole HCl (CAS 163008-98-8) enables exclusive N-alkylation under neutral conditions-no strong bases needed. Key benefits: • Chemoselective N-alkylation eliminates O-alkylation byproducts • Reversible ADH binding (unlike 3-isomer) for reversible inhibitor design • Bifunctional scaffold supports sequential chloromethyl/NH derivatization • Hydrochloride salt (≥98% purity) ensures reproducible scale-up.

Molecular Formula C4H6Cl2N2
Molecular Weight 153.01 g/mol
CAS No. 163008-98-8
Cat. No. B1603418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1H-pyrazole hydrochloride
CAS163008-98-8
Molecular FormulaC4H6Cl2N2
Molecular Weight153.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)CCl.Cl
InChIInChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H
InChIKeyJOYZFWASSSHIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1H-pyrazole hydrochloride Overview


4-(Chloromethyl)-1H-pyrazole hydrochloride (CAS 163008-98-8) is a heterocyclic compound featuring a pyrazole ring substituted with a reactive chloromethyl group at the 4-position, supplied as a crystalline hydrochloride salt (C₄H₆Cl₂N₂, MW 153.01) [1]. The molecule combines an electrophilic alkyl chloride handle with an NH-pyrazole moiety capable of further functionalization, positioning it as a versatile intermediate in medicinal chemistry and agrochemical development . The salt form enhances crystallinity and solubility in polar solvents relative to its free base counterpart (CAS 187097-22-9) .

Uniqueness of 4-(Chloromethyl)-1H-pyrazole hydrochloride


The position of the chloromethyl substituent on the pyrazole ring critically determines both the reaction outcome and biological profile. Regioisomers (3- vs. 4-substituted) exhibit fundamentally different enzyme inactivation mechanisms in biochemical assays: the 3-(chloromethyl) isomer irreversibly inactivates liver alcohol dehydrogenase via nonspecific alkylation, whereas the 4-isomer forms a reversible, slowly dissociable complex without irreversible inactivation [1]. Additionally, the chloromethyl group provides unique chemoselectivity in N-alkylation reactions compared to standard alkyl halides, which yield product mixtures [2]. Substituting with non-halogenated analogs (e.g., 4-methyl-1H-pyrazole) eliminates the electrophilic reactivity entirely, while substituting the free base for the hydrochloride salt alters handling properties, solubility, and formulation consistency [3].

4-(Chloromethyl)-1H-pyrazole hydrochloride: Comparative Evidence


Regioisomer-Dependent ADH Inhibition

In a direct head-to-head study, 3-(chloromethyl)pyrazole (compound 4) irreversibly inactivated horse liver alcohol dehydrogenase within minutes via nonspecific alkylation of multiple cysteine residues, whereas its 4-(chloromethyl) isomer (structurally identical to the free base of the target compound) did not cause irreversible enzyme inactivation. Instead, the 4-isomer formed a slowly dissociable enzyme-NAD⁺-pyrazole ternary complex with a dissociation rate constant of approximately 10⁻³ s⁻¹. Critically, NAD⁺ (1 mM) protected the enzyme from inactivation by the 3-isomer but not the 4-isomer, confirming mechanistically distinct binding modes. The broader 3-substituted pyrazole series exhibited dissociation constants (K_d) of 40–200 µM, substantially weaker than the corresponding 4-substituted series (~0.2 µM for 4-methylpyrazole) [1].

Enzyme inhibition Alcohol dehydrogenase Pyrazole regioisomer comparison Drug metabolism

Exclusive N-Alkylation Chemoselectivity

4-Chloromethylpyrazoles (including the target compound class) react with amides, carbamates, and ureas under neutral conditions to yield exclusively N-monoalkylated products, without formation of O-alkylated byproducts. In contrast, conventional alkyl halides under the same neutral conditions typically produce mixtures of N- and O-alkylated isomers, with exclusive N-alkylation achieved only under strongly basic conditions. For alcohols and thiols, isolated yields of 50–70% were reported for the corresponding ethers and thioethers [1]. This chemoselectivity advantage eliminates the need for strong bases and simplifies purification.

Chemoselective alkylation N-alkylation Amide functionalization 4-Chloromethylpyrazole

Hydrochloride Salt Form Advantages

4-(Chloromethyl)-1H-pyrazole hydrochloride (MW 153.01) is supplied as a crystalline solid, contrasting with the free base (CAS 187097-22-9, MW 116.55) which may present different physical characteristics. Vendor specifications confirm the hydrochloride salt is routinely handled as a solid with defined purity grades: ≥95% (AKSci), 97% (Achemblock), and 98+% (Fluorochem) . The salt form enhances solubility in polar solvents and improves long-term storage stability compared to the neutral free base, which lacks the ionic character .

Salt form selection Crystallinity Solubility Solid-state properties

Bifunctional Pyrazole Reactivity

4-(Chloromethyl)-1H-pyrazole hydrochloride provides two orthogonal reactive sites: the electrophilic chloromethyl group (susceptible to nucleophilic substitution with amines, thiols, alkoxides) and the NH group of the pyrazole ring (amenable to N-alkylation, arylation, or acylation). In contrast, 4-methyl-1H-pyrazole lacks the halogen leaving group entirely, precluding nucleophilic substitution chemistry, while N-substituted analogs such as 4-(chloromethyl)-1-methyl-1H-pyrazole block the pyrazole NH position, limiting further derivatization [1][2]. This dual reactivity enables sequential derivatization strategies for library synthesis.

Bifunctional building block Heterocycle derivatization Parallel synthesis Pyrazole functionalization

4-(Chloromethyl)-1H-pyrazole hydrochloride Applications


Chemoselective Amide and Urea Synthesis

The compound's ability to exclusively N-alkylate amides and ureas under neutral conditions [1] makes it ideal for constructing N-(4-pyrazolylmethyl) derivatives—common motifs in kinase inhibitor scaffolds. Unlike standard alkyl halide chemistry that requires strong bases (e.g., NaH) and produces O-/N-alkylation mixtures, this approach simplifies purification and improves isolated yields, benefiting medicinal chemistry teams synthesizing focused libraries for SAR studies.

Reversible ADH Inhibitor Development

The demonstrated reversible binding of 4-(chloromethyl)pyrazole to liver alcohol dehydrogenase, without the irreversible inactivation observed with the 3-isomer [1], positions this compound as a starting scaffold for developing reversible ADH inhibitors. Researchers investigating ethanol metabolism modulation or methanol poisoning prophylaxis can leverage the 4-substituted orientation to avoid off-target protein alkylation.

Agrochemical Lead Optimization Platform

The bifunctional architecture—chloromethyl electrophile plus free NH—enables two-step derivatization: first, nucleophilic displacement at the chloromethyl position; second, N-functionalization of the pyrazole ring. This strategy is directly relevant to agrochemical patents (e.g., WO2025157695A1 and EP-0819691-A4) that employ pyrazole intermediates for herbicide development [1][2]. The hydrochloride salt form further ensures consistent quality in scaled-up reactions.

High-Purity Building Block Sourcing

With commercially verified purity of 95–98+% across multiple reputable suppliers [1][2][3], the hydrochloride salt provides procurement teams with a low-risk, quality-controlled intermediate. This contrasts with less standardized analogs where purity specifications may be inconsistent, reducing the likelihood of failed reactions due to impurities in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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